molecular formula C15H13BrN4O B15112983 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile

Cat. No.: B15112983
M. Wt: 345.19 g/mol
InChI Key: DWVWPVWRZGLSFC-UHFFFAOYSA-N
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Description

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The bromopyridine can be synthesized through bromination of pyridine derivatives, while the pyrrolidine ring can be constructed via cyclization reactions. The final coupling of these intermediates is achieved through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including kinase inhibition and other pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to active sites, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C15H13BrN4O

Molecular Weight

345.19 g/mol

IUPAC Name

4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C15H13BrN4O/c16-14-9-18-4-2-15(14)21-13-3-6-20(10-13)12-1-5-19-11(7-12)8-17/h1-2,4-5,7,9,13H,3,6,10H2

InChI Key

DWVWPVWRZGLSFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC(=NC=C3)C#N

Origin of Product

United States

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